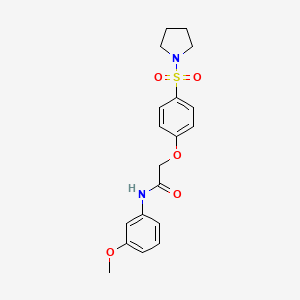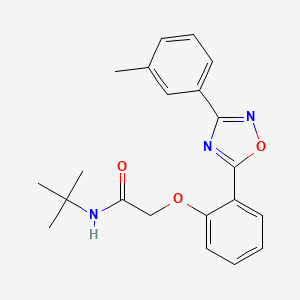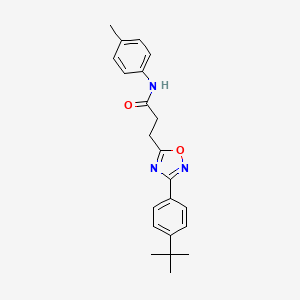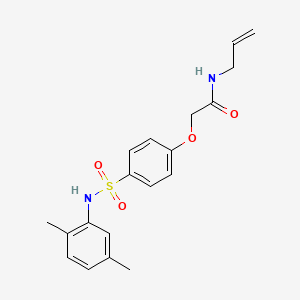
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as PSAPSA, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. PSAPSA has been studied extensively for its therapeutic properties, and its unique chemical structure has made it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it is believed that 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is necessary for the growth and survival of bacteria. 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide may also inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a high affinity for bacterial enzymes, leading to its antimicrobial effects. It has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide in lab experiments include its low toxicity profile, high purity, and yield. 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to be stable under various conditions, making it a reliable candidate for use in experiments. However, the limitations of using 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One potential area of research is the development of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide analogs with improved solubility and bioavailability. Another potential area of research is the use of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide in combination with other antimicrobial or anti-inflammatory agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide and its potential applications in various fields, including drug development and disease treatment.
Conclusion:
In conclusion, 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its antimicrobial and anti-inflammatory effects, and its unique chemical structure has made it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide and its potential applications in various fields.
合成方法
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The most common method involves the reaction of 4-sulfamoylphenylacetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. This method has been optimized to yield high purity and yield of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
科学研究应用
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c15-23(19,20)12-8-6-11(7-9-12)17-14(18)10-16-24(21,22)13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18)(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRLJLQBXVWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
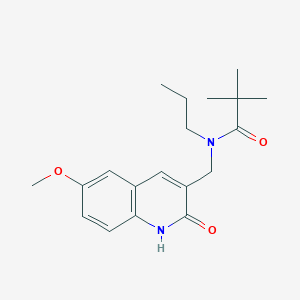
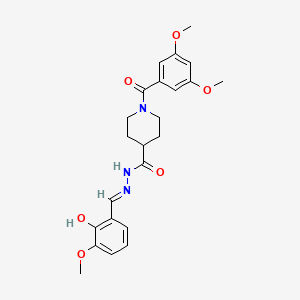
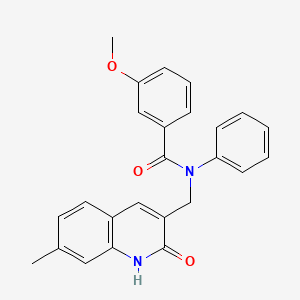



![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)
